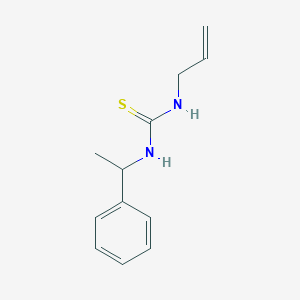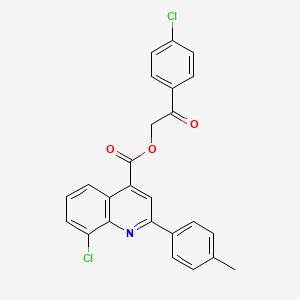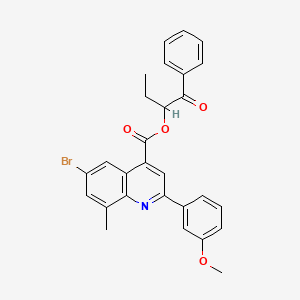![molecular formula C16H15F3O2S B12469323 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene CAS No. 848-17-9](/img/structure/B12469323.png)
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is an organic compound characterized by the presence of three methyl groups and a trifluoromethylphenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,3,5-trimethylbenzene is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for coupling reactions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes.
Coupling: Coupling reactions can produce biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in having trifluoromethyl groups but lacks the sulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and sulfonyl groups but lacks the trimethylbenzene core.
1,3,5-Trimethylbenzene: Shares the trimethylbenzene core but lacks the trifluoromethylphenylsulfonyl group.
Uniqueness
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is unique due to the combination of its trifluoromethylphenylsulfonyl group and trimethylbenzene core. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and potential for diverse chemical reactions, making it valuable in various applications.
Propriétés
Numéro CAS |
848-17-9 |
|---|---|
Formule moléculaire |
C16H15F3O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H15F3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)14-6-4-13(5-7-14)16(17,18)19/h4-9H,1-3H3 |
Clé InChI |
JGCYZXZVFHIHNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)


![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)

